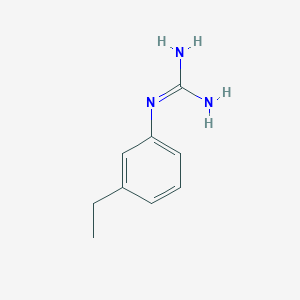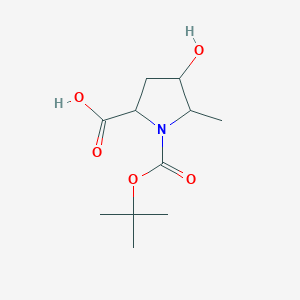![molecular formula C14H11ClN2O B13679755 2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679755.png)
2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide under mild conditions . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as metal-free catalysis and solvent-free conditions, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorophenyl and methoxy groups, resulting in different chemical reactivity and biological activity.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Similar structure but without the methoxy group, leading to variations in its pharmacological properties.
2-(3-Chlorophenyl)imidazo[1,2-a]pyridine: Similar structure but without the methoxy group, affecting its solubility and reactivity.
Eigenschaften
Molekularformel |
C14H11ClN2O |
|---|---|
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-12-5-6-14-16-13(9-17(14)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3 |
InChI-Schlüssel |
HZURJTFCXSQOJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-chloro-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13679689.png)

![2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679721.png)
![8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13679724.png)
![3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile](/img/structure/B13679725.png)


![3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13679732.png)

